Theory and simulation of organic solar cell model compounds: from atoms to excitons
Physical Chemistry Chemical Physics Pub Date: 2011-08-08 DOI: 10.1039/C1CP21598A
Abstract
We approach the electronic properties of a simple model of organic solar cells, a binary mixture of αα′-oligothiophenes and buckminsterfullerene, from a theoretical and numerical perspective. Close-packed model geometries are generated using a Monte Carlo method, the electronic structure is described by a reparametrized semiempirical Pariser–Parr–Pople Hamiltonian. All electronic properties, such as
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